Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C23H24N4O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-5-32-22(28)17-18(14-9-7-6-8-10-14)26-23-24-13-25-27(23)19(17)15-11-12-16(29-2)21(31-4)20(15)30-3/h6-13,19H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
XDDPXSHALMGOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4,5-Trimethoxyphenylacetic Acid Derivatives
The 2,3,4-trimethoxyphenyl group in the target compound originates from precursors such as 3,4,5-trimethoxybenzaldehyde. A patented microfluidic synthesis method achieves high yields (75% overall) through a two-step process:
-
Aldol Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with chloroform and sodium hydroxide in a micro-channel reactor at 50°C for 3 minutes, producing 3,4,5-trimethoxymandelic acid.
-
Oxidation : The mandelic acid derivative undergoes oxidative decarboxylation to yield 3,4,5-trimethoxyphenylacetic acid.
Key Advantages :
-
Micro-channel reactors enhance heat transfer and reduce side reactions (e.g., Cannizzaro disproportionation).
-
Phase-transfer catalysts (e.g., tetrabutylammonium chloride) improve interfacial reactivity.
Formation of the Triazolo[1,5-a]Pyrimidine Core
Cyclocondensation of Triazolamine and Dicarbonyl Compounds
The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between triazolamine and ethyl malonate. A representative protocol involves:
-
Reagents : Triazolamine (1.0 eq), ethyl malonate (1.2 eq), sodium hydride (1.5 eq).
-
Conditions : Dimethylformamide (DMF), 80°C, 2 hours.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the triazolamine’s NH group on the electrophilic carbonyl carbon of ethyl malonate, followed by cyclodehydration (Figure 1).
Multi-Component Reaction (MCR) Approaches
One-Pot Assembly Using p-TsOH Catalysis
A four-component MCR strategy efficiently constructs the target molecule in a single step:
-
Components :
-
Triazolamine
-
3,4,5-Trimethoxybenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).
-
Conditions : Reflux in ethanol, 4 hours.
Table 1: Optimization of MCR Conditions
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Temperature | 80°C | 81–91% |
| Catalyst Loading | 10 mol% | 85–91% |
| Solvent | Ethanol | 81–89% |
Catalytic Methods for Enhanced Regioselectivity
Phase-Transfer Catalysis in Alkylation Steps
The ethyl ester group is introduced via alkylation of the pyrimidine carboxylate intermediate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable efficient two-phase reactions:
-
Substrate : Pyrimidine-6-carboxylic acid.
-
Alkylating Agent : Ethyl bromide.
-
Conditions : Dichloromethane/water, 25°C, 6 hours.
Purification and Characterization
Crystallization Techniques
Final purification is achieved through gradient crystallization:
Table 2: Crystallization Outcomes
| Solvent Ratio | Purity (%) | Yield (%) |
|---|---|---|
| 3:7 | 98.5 | 82 |
| 2:8 | 97.2 | 85 |
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| MCR (p-TsOH) | 1 | 91 | 4 |
| Cyclocondensation | 2 | 84 | 6 |
| Microfluidic Process | 3 | 75 | 1.5 |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The triazolopyrimidine scaffold undergoes selective transformations:
-
Oxidation : Treatment with KMnO₄ in acidic conditions modifies the dihydropyrimidine ring to a fully aromatic system.
-
Reduction : NaBH₄ selectively reduces ester groups to alcohols without affecting methoxy substituents.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product Modification |
|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative |
| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic groups introduced |
| Cyclocondensation | NH₂OH·HCl, EtOH, Δ | Oxazole-fused hybrid structure |
Conditions derived from analogous triazolopyrimidine systems .
Mechanistic Insights
Two competing pathways govern the Knoevenagel condensation step during synthesis:
-
Pathway A : TMDP activates ethyl cyanoacetate and aldehyde via hydrogen bonding, forming a dehydrated intermediate (II) .
-
Pathway B : TMDP generates an iminium intermediate (IV), which reacts with the enol form of ethyl cyanoacetate .
Both pathways converge to form the triazolo[1,5-a]pyrimidine core through intramolecular cyclization.
Catalytic and Solvent Effects
-
TMDP enhances reaction efficiency by acting as a dual hydrogen-bond donor and Lewis base .
-
Ethanol/water (1:1) minimizes side reactions while maintaining high solubility of intermediates .
Stability and Reactivity Considerations
-
pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions due to ester hydrolysis and methoxy cleavage.
-
Thermal Stability : Stable up to 200°C in inert atmospheres, making it suitable for high-temperature reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can compete with standard antibiotics in efficacy.
Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives, including Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Results indicated that modifications in the structure enhanced activity against resistant strains of bacteria.
2. Anticancer Properties
The compound has shown promise as an anticancer agent through various cytotoxicity assays against human cancer cell lines such as MCF-7.
Case Study:
In vitro studies revealed that the compound significantly inhibited cell growth with IC50 values lower than those of conventional chemotherapeutics. Molecular docking studies also indicated favorable interactions with proteins involved in cancer progression.
Pharmacological Applications
1. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties.
Case Study:
Research has shown that compounds within this class can inhibit TNFα and TNFR1 complexes critical in inflammatory responses. In vivo studies demonstrated reductions in inflammatory markers in animal models.
Agricultural Applications
Emerging research suggests potential applications in agriculture as a pesticide or herbicide due to its biological activity.
Study Overview:
A study focused on the herbicidal properties of similar triazole derivatives indicated that they could effectively inhibit plant growth by disrupting specific metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Data of Selected Triazolopyrimidines
- Electronic Effects : The 2,3,4-trimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance stability but reduce reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 2a) .
- Solubility : Methoxy groups generally improve aqueous solubility, as seen in 13e (4-methoxyphenyl, 80% yield) , whereas sulfanyl or chloromethyl substituents (e.g., Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... ) may decrease solubility due to hydrophobic interactions.
Biological Activity
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Chemical Name : Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- CAS Number : 727407-43-4
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436.46 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance:
- In Vitro Studies : Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through oxidative stress pathways .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against a range of pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) indicate that these compounds are more potent than traditional antibiotics .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities:
- Alkaline Phosphatase Inhibition : It demonstrated significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various diseases including cancer .
Synthesis Methods
The synthesis of Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methodologies including:
- Knoevenagel Condensation : This method involves the reaction of ethyl cyanoacetate with substituted aldehydes in the presence of a base to form intermediates that subsequently cyclize to form the triazolo-pyrimidine structure .
- Cyclization Reactions : The final cyclization step typically involves heating the intermediates under acidic or basic conditions to yield the desired triazole derivative.
Study on Anticancer Properties
In a study published in MDPI, researchers evaluated the effects of various triazolo derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Antibacterial Efficacy Research
A comparative study assessed the antibacterial efficacy of triazolo derivatives against standard strains. The compound exhibited higher antibacterial activity compared to conventional antibiotics like penicillin and ampicillin .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and eco-friendliness?
The compound can be synthesized using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst under green conditions. Two methods are effective:
- Molten TMDP : Reactions conducted at 65°C in the liquid state of TMDP achieve ~92% yield. TMDP is non-flammable, recyclable, and avoids toxic solvents .
- Aqueous ethanol : A 1:1 (v/v) water/ethanol mixture under reflux yields ~95% crude product, with purification via ethanol recrystallization . Both methods prioritize green chemistry by eliminating volatile solvents and enabling catalyst recovery.
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., NH groups in dihydro derivatives resonate at δ ~10–14 ppm) .
- X-ray crystallography : Resolves molecular conformation (e.g., planar triazole rings and envelope-shaped dihydropyrimidine rings with dihedral angles ~84° between aromatic substituents) .
- Elemental analysis : Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of triazolo-pyrimidine derivatives?
Regioselectivity depends on reaction conditions:
- Acidic conditions (e.g., citric acid in ethanol): Favor formation of 4,7-dihydro derivatives (e.g., 83% yield for ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-TZP-6-carboxylate) .
- Ionic liquids (ILs) : Promote aromatic derivatives (e.g., 75% yield for ethyl 2-amino-5-methyl-7-phenyl-TZP-6-carboxylate) via in situ oxidation with H₂O₂ . Substituent steric/electronic effects and solvent polarity (e.g., ILs stabilize transition states) dictate product distribution.
Q. What mechanistic insights explain the role of TMDP in enhancing reaction efficiency?
TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, facilitating:
- Activation of carbonyl groups : Stabilizes intermediates via H-bonding with cyanoacetate or aldehyde reactants .
- Lower energy pathways : The molten state reduces activation barriers, enabling one-pot cyclocondensation without external solvents . Recyclability studies confirm TMDP retains >90% activity after five cycles, with no structural degradation .
Q. How do structural modifications influence the biological activity of triazolo-pyrimidine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent position : 5-Phenyl and 7-(2,3,4-trimethoxyphenyl) groups enhance π-π stacking and hydrophobic interactions in target binding .
- Oxidation state : Aromatic derivatives (vs. dihydro) show improved metabolic stability but reduced solubility .
- Functional groups : Trifluoromethyl (CF₃) at C-5 increases electronegativity, improving binding to enzymes like MDM2-p53 .
Data Contradiction Analysis
Q. Why do yields vary significantly under different acidic conditions?
In , yields range from 55% (acetic acid) to 83% (citric acid in ethanol). This discrepancy arises from:
- Protonation capacity : Citric acid (pKa ~3.1) provides milder acidity, reducing side reactions (e.g., over-oxidation) compared to acetic acid (pKa ~4.7) .
- Solvent effects : Ethanol stabilizes intermediates via H-bonding, whereas pure acetic acid may protonate nucleophilic sites, hindering cyclization .
Methodological Recommendations
- For scalability : Prioritize molten TMDP due to simplified workup and solvent-free conditions .
- For regioselectivity : Use ILs for aromatic derivatives and citric acid/ethanol for dihydro analogues .
- For structural validation : Combine XRD with NOESY NMR to confirm spatial arrangements of bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
